molecular formula C10H18N2O3 B6190513 3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one CAS No. 6542-30-9

3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one

Cat. No.: B6190513
CAS No.: 6542-30-9
M. Wt: 214.3
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Description

3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both morpholine and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves the reaction of morpholine with a suitable oxazolidinone precursor. One common method involves the reaction of 3-chloropropylamine with morpholine to form 3-(morpholin-4-yl)propylamine, which is then cyclized with ethylene carbonate to yield the desired oxazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the morpholine or oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the oxazolidinone ring can contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-yl)propyl isothiocyanate
  • 4-(3-morpholin-4-yl-propionyl)-morpholine
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid

Uniqueness

3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to the combination of morpholine and oxazolidinone rings in its structure. This dual functionality can provide enhanced biological activity and stability compared to similar compounds that contain only one of these moieties .

Properties

CAS No.

6542-30-9

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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